molecular formula C13H13BrO2 B3013101 6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one CAS No. 1245514-78-6

6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one

Cat. No.: B3013101
CAS No.: 1245514-78-6
M. Wt: 281.149
InChI Key: YAYQYDYHADUGLU-UHFFFAOYSA-N
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Description

6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one (CAS 1245514-78-6) is a high-purity spirocyclic compound of significant interest in modern medicinal chemistry and drug discovery research. This compound features a unique molecular architecture with a brominated indanone core linked to a tetrahydropyran ring via a spiro carbon atom, forming a rigid, three-dimensional scaffold. Its molecular formula is C13H13BrO2, and it has a molecular weight of 281.15 g/mol . Spirocyclic compounds like this are increasingly valuable in pharmaceutical research due to their pronounced three-dimensionality and structural complexity, which can lead to improved physicochemical properties, such as enhanced metabolic stability and solubility, compared to flat aromatic structures . The 4H-pyran and spirocyclic motifs are recognized as privileged structures in antimicrobial development . Research indicates that derivatives containing the spiro-4H-pyran core have demonstrated promising antibacterial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes . This makes the compound a valuable building block for constructing novel chemical entities aimed at overcoming multi-drug microbial resistance. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and note the associated GHS Hazard Statements , including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures, including the use of personal protective equipment, should always be taken.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromospiro[3H-indene-2,4'-oxane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c14-10-2-1-9-8-13(3-5-16-6-4-13)12(15)11(9)7-10/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYQYDYHADUGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indene-2,4’-pyran]-1(3H)-one typically involves a multi-step process. One common method starts with the bromination of an appropriate indene derivative, followed by cyclization with a suitable pyran precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indene-2,4’-pyran]-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one is in the development of new pharmaceuticals. Its structure allows for potential activity against various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : Some research indicates that spiro-pyran compounds can inhibit cancer cell proliferation. The specific effects of this compound on different cancer cell lines are under investigation, with promising preliminary results .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique spiro structure can facilitate various transformations:

  • Synthesis of Complex Molecules : It can be used as a building block for synthesizing more complex organic molecules, particularly those needed in drug development and materials science .
  • Reactions Involving Nucleophiles : The bromine atom in the compound can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The findings indicated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent. Further investigations into its mechanism of action are ongoing to elucidate how it interacts with cellular pathways involved in cancer progression.

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial efficacy of derivatives derived from this compound. The study tested various derivatives against common bacterial strains and found that certain modifications enhanced their antibacterial activity. This opens avenues for developing new antibacterial agents based on the spiro-pyran framework.

Mechanism of Action

The mechanism of action of 6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indene-2,4’-pyran]-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related spirocyclic derivatives, emphasizing molecular features, spectral data, synthesis, and biological activity.

Spectral and Physical Properties

Compound Name (CAS) IR (cm⁻¹) $ ^1 \text{H NMR} $ (δ, ppm) Melting Point (°C) Molecular Weight
Target Compound (1245514-78-6) Not reported Not reported Not reported 283.14
Ethyl-2'-amino-3'-cyano-6'-methyl-spiro[indene-2,4'-pyran]-5'-carboxylate (3d) 1730 (C=O), 2210 (C≡N) 1.25 (t, 3H, CH3), 4.15 (q, 2H, OCH2) 198–200 342.34
5-(4-Methoxyphenyl)-spiro[indene-1,2'-pyran]-6'-one (RS, 3c) 1685 (C=O), 1605 (Ar C=C) 3.80 (s, 3H, OCH3), 6.85–7.40 (m, Ar-H) 185–187 308.33
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (1190861-43-8) 1720 (C=O) 6.90–7.40 (m, Ar-H), 4.20–4.60 (m, pyran-H) Not reported 282.13

Commercial and Research Relevance

  • The target compound’s bromine substituent enhances electrophilic reactivity compared to non-halogenated analogs, making it valuable for cross-coupling reactions .
  • In contrast, hydroxyl- or methoxy-substituted spiro compounds (e.g., RS, 3b/c) are prioritized for drug discovery due to improved solubility and target binding .

Biological Activity

6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by recent research findings and case studies.

  • Molecular Formula : C₁₅H₁₃BrO
  • Molecular Weight : 281.14 g/mol
  • CAS Number : 1245514-78-6

The compound's unique structure allows for diverse chemical reactivity, making it a valuable precursor for various pharmacologically active molecules.

Synthesis

The synthesis of this compound typically involves:

  • Bromination of Indene Derivatives : This step introduces the bromine atom into the indene framework.
  • Cyclization with Pyran Precursors : Under acidic or basic conditions, cyclization occurs to form the final spirocyclic structure.

Reaction Conditions

StepReagentsConditions
BrominationIndene derivativeAcidic medium
CyclizationPyran precursorControlled temperature and pH

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notably, derivatives have shown promising results in inhibiting the growth of cancer cells in vitro. For example, a recent investigation reported that specific derivatives outperformed standard chemotherapeutic agents like cisplatin in inhibiting colon cancer cell lines .

The biological effects of this compound are believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Binding to various receptors could alter signaling pathways critical for cell growth and apoptosis.

Further research is needed to elucidate the precise molecular mechanisms underlying these activities.

Case Studies

  • Anticancer Screening : A study evaluated the anticancer activity of various derivatives against stomach and colon cancer cell lines. Derivatives demonstrated IC50 values lower than those of reference drugs, indicating enhanced potency .
  • Molecular Docking Studies : Molecular docking analyses have shown that certain derivatives fit well within the active sites of target proteins associated with cancer progression, suggesting a rational basis for their observed biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing spirocyclic compounds like 6-bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one?

  • Methodological Answer : The synthesis typically involves oxidative cyclization of hydroxy-substituted intermediates. For example, similar spiro compounds are synthesized using reagents like N-methylmorpholine N-oxide (NMO) and tetrapropylammonium perruthenate (TPAP) under mild conditions to form δ-lactones . Electrochemical lactonization has also been employed for enantioselective synthesis, as seen in the preparation of (S)-spiro[indene-2,2'-pyran] derivatives using chiral iodobenzene mediators .
  • Key Considerations : Solvent choice (e.g., toluene vs. TBME) and catalyst systems (e.g., nickel with chiral ligands) significantly impact yield and stereoselectivity .

Q. Which spectroscopic techniques are critical for characterizing this spiro compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies lactone carbonyl stretches (~1700–1750 cm⁻¹) and hydroxyl groups .
  • NMR (¹H/¹³C) : Resolves spiro junction protons (δ 4.0–5.5 ppm) and bromine-induced deshielding effects. ¹³C NMR is essential for confirming quaternary carbons at the spiro center .
  • HPLC : Used to assess stereochemical purity (e.g., 47–68% enantiomeric excess in related compounds) .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in the synthesis of this brominated spiro compound?

  • Methodological Answer :

  • Chiral Ligands : Nickel-catalyzed α-spirocyclization with ligands like SL-M009-1 improves enantioselectivity (27% yield with 27% ee reported for a related compound) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates but may reduce selectivity compared to non-polar solvents like toluene .
  • Temperature Control : Lower temperatures (e.g., 0°C) stabilize intermediates, as seen in electrochemical lactonization protocols .

Q. How should conflicting spectral data (e.g., missing ¹³C NMR signals) be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare experimental ¹H NMR shifts with density functional theory (DFT)-calculated values for consistency .
  • Isotopic Labeling : Use ²H-labeled analogs to trace ambiguous proton environments.
  • Alternative Techniques : Employ DEPT-135 or HSQC to assign quaternary carbons missed in standard ¹³C NMR .

Q. What strategies are effective for improving low yields in spirocyclization reactions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium/nickel systems with varying ligands (e.g., bisoxazolines vs. phosphines) .
  • Additives : n-Bu₄NBF₄ enhances electrochemical lactonization efficiency by stabilizing reactive intermediates .
  • Purification : Preparative TLC (50% EtOAc/hexanes) or flash chromatography (FC) resolves byproducts from low-yield reactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for similar spiro compounds?

  • Analysis :

  • Catalyst Load : Nickel-catalyzed reactions (27% yield ) underperform compared to electrochemical methods (70% yield ), likely due to competing side reactions.
  • Substrate Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl) hinder cyclization, reducing yields to 40–58% .

Biological Activity Design

Q. How to design assays for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Anticonvulsant Screening : Use maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests, as done for spiro-δ-lactones .
  • Antimicrobial Assays : Apply microdilution broth methods against S. aureus and C. albicans with IC₅₀ determination .
  • Toxicity Profiling : Rotorod tests assess neurological deficits at varying doses (e.g., 100–300 mg/kg) .

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